molecular formula C15H21N7 B5710013 {4-Amino-6-[(4-methylpiperazinyl)methyl](1,3,5-triazin-2-yl)}phenylamine

{4-Amino-6-[(4-methylpiperazinyl)methyl](1,3,5-triazin-2-yl)}phenylamine

Cat. No.: B5710013
M. Wt: 299.37 g/mol
InChI Key: SBBZYSNHRWBYLW-UHFFFAOYSA-N
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Description

{4-Amino-6-(4-methylpiperazinyl)methyl}phenylamine is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Amino-6-(4-methylpiperazinyl)methyl}phenylamine typically involves the reaction of 4-chloro-6-(4-methylpiperazinyl)methylphenylamine with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (70-80°C) to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

{4-Amino-6-(4-methylpiperazinyl)methyl}phenylamine can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted triazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, {4-Amino-6-(4-methylpiperazinyl)methyl}phenylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and can be used in the development of new materials with unique properties .

Biology

In biological research, this compound is studied for its potential as a ligand in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in the study of biochemical pathways and cellular processes .

Medicine

In medicine, {4-Amino-6-(4-methylpiperazinyl)methyl}phenylamine is investigated for its potential therapeutic applications. It has shown promise as a candidate for the development of new drugs targeting specific enzymes or receptors involved in various diseases .

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical structure allows it to be incorporated into polymers, coatings, and other materials to enhance their properties .

Mechanism of Action

The mechanism of action of {4-Amino-6-(4-methylpiperazinyl)methyl}phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biochemical pathway in which the enzyme is involved. Similarly, it can interact with receptors on the cell surface, altering cellular signaling pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
  • 4-Methoxy-6-methyl-1,3,5-triazin-2-amine
  • 2-Amino-4-methyl-6-methoxy-1,3,5-triazine

Uniqueness

What sets {4-Amino-6-(4-methylpiperazinyl)methyl}phenylamine apart from similar compounds is the presence of the piperazine moiety, which enhances its ability to interact with biological targets. This structural feature provides the compound with unique pharmacological properties, making it a valuable candidate for drug development and other scientific applications .

Properties

IUPAC Name

6-[(4-methylpiperazin-1-yl)methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7/c1-21-7-9-22(10-8-21)11-13-18-14(16)20-15(19-13)17-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBZYSNHRWBYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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